3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
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Overview
Description
3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorophenyl group in this compound adds to its unique chemical properties and potential biological activities.
Scientific Research Applications
3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in developing new therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
Target of Action
Similar compounds such as pyridazinone derivatives have been shown to interact with a range of biological targets . These targets include enzymes like acetylcholinesterase (AChE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Pyridazinone derivatives have been reported to inhibit the activity of ache . This inhibition could potentially affect normal nerve pulses’ transmission, leading to changes in behavior and body movement .
Biochemical Pathways
Similar compounds have been reported to influence the production of prostaglandins and interleukins . These compounds can also affect the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Similar compounds have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, and antitubercular properties .
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound to yield the desired pyridazine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Comparison with Similar Compounds
3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can be compared with other similar compounds, such as:
Pyridazine derivatives: These include compounds like pyridazinone, which also exhibit a wide range of pharmacological activities.
Pyrimidine derivatives: These compounds, such as pyrimidinone, share structural similarities with pyridazines and are known for their therapeutic potential.
Pyrazine derivatives: Compounds like pyrazinone are also structurally related and have been studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-11-3-1-2-9(6-11)13-7-10-8-15-5-4-12(10)16-17-13/h1-3,6-7,15H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCSLPAIPQAQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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